3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound with the molecular formula C14H19BrN2O2. It is used in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its unique structure, which includes a bromine atom, a morpholine ring, and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The benzamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The morpholine ring and benzamide group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-morpholin-4-yl-propyl)-benzamide
- 3-amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid
- 2-bromo-3-(morpholin-4-yl)propionic acid esters
Uniqueness
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the morpholine ring contributes to its binding affinity in biological systems .
Properties
Molecular Formula |
C14H19BrN2O2 |
---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
3-bromo-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C14H19BrN2O2/c15-13-4-1-3-12(11-13)14(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4,11H,2,5-10H2,(H,16,18) |
InChI Key |
NOOVZEBITIYSCD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.